molecular formula C13H13NO2 B1314070 Ethyl 2-(quinolin-2-YL)acetate CAS No. 5100-57-2

Ethyl 2-(quinolin-2-YL)acetate

Cat. No.: B1314070
CAS No.: 5100-57-2
M. Wt: 215.25 g/mol
InChI Key: OQQYMAOGIWMABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

This compound (C$${13}$$H$${13}$$NO$${2}$$) comprises a quinoline heterocycle fused with an ethyl acetate moiety. The quinoline system (C$${9}$$H$$_{6}$$N) adopts a planar configuration, while the ethyl acetate group introduces conformational flexibility. Crystallographic studies of analogous compounds, such as ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, reveal that substituents like ester groups induce slight torsional angles (e.g., 5.02° between the quinoline and acetate planes). Intramolecular interactions, such as C—H⋯O hydrogen bonds (Table 1), stabilize the molecular geometry by forming S(6) graph-set motifs.

Table 1: Key intramolecular interactions in ethyl quinoline carboxylate derivatives.

Interaction Type Distance (Å) Angle (°)
C—H⋯O 2.42–2.89 115–130

In the crystal lattice, offset π–π stacking interactions between quinoline rings (centroid distances: 3.6–3.8 Å) and C—H⋯π interactions contribute to supramolecular assembly.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

  • $$^1$$H NMR (CDCl$$3$$): Signals at δ 1.22–1.26 (t, 3H, CH$$3$$), 4.12–4.19 (q, 2H, O—CH$$2$$), and 5.50 (s, 2H, O—CH$$2$$) confirm the ethyl acetate group. Quinoline protons resonate at δ 7.28–8.81 (m, aromatic H).
  • $$^{13}$$C NMR : Peaks at δ 168.26 (C=O), 62.09 (O—CH$$2$$CH$$3$$), and 121.08–153.04 (quinoline carbons).

Infrared (IR) Spectroscopy:
Strong absorption at 1730 cm$$^{-1}$$ corresponds to the ester carbonyl stretch. Aromatic C=C and C=N vibrations appear at 1618–1486 cm$$^{-1}$$ and 1429 cm$$^{-1}$$, respectively.

UV-Visible Spectroscopy:
Electronic transitions in quinoline derivatives typically involve π→π* (λ$${\text{max}}$$ ≈ 270–320 nm) and n→π* (λ$${\text{max}}$$ ≈ 350–400 nm) excitations. TD-DFT calculations predict a primary absorption band at 570 nm (f = 0.045) for related systems.

Computational Chemistry Approaches (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT):

  • Geometry optimization (B3LYP/6-31+G(d,p)) reveals a planar quinoline core with a gauche-configured ethyl acetate group (Fig. 1).
  • HOMO-LUMO Analysis : The energy gap (ΔE = 4.83 eV) indicates moderate chemical stability. HOMO electrons localize on the quinoline ring, while LUMO orbitals involve the ester moiety.

Figure 1: Frontier molecular orbitals of this compound (HOMO: −6.64 eV, LUMO: −1.82 eV).

Molecular Electrostatic Potential (MEP):
Negative potentials dominate the quinoline nitrogen and carbonyl oxygen, highlighting nucleophilic sites. Positive regions near methyl groups suggest electrophilic reactivity.

Vibrational Frequency Calculations: DFT-scaled frequencies align with experimental IR data (RMSD < 10 cm$$^{-1}$$), validating the assignment of C=O and aromatic stretches.

Properties

IUPAC Name

ethyl 2-quinolin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)9-11-8-7-10-5-3-4-6-12(10)14-11/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQYMAOGIWMABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499887
Record name Ethyl (quinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5100-57-2
Record name Ethyl (quinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Metalation of Quinoline Followed by Reaction with Diethyl Carbonate

One efficient method involves the lithiation of 2-methylquinoline followed by reaction with diethyl carbonate to form Ethyl 2-(quinolin-2-yl)acetate. This method is well-documented and provides good yields.

Procedure:

  • 2-Methylquinoline is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
  • Lithium diisopropylamide (LDA) is added dropwise at -78 °C to generate the quinoline anion.
  • Diethyl carbonate is added, and the mixture is stirred at -78 °C for 1.5 hours.
  • The reaction is quenched with water, warmed to room temperature, and extracted with ethyl acetate.
  • The organic layer is washed, dried, and purified by column chromatography.

Results:

  • Yield: Approximately 70-76%
  • Product: this compound as a yellow liquid or solid depending on substituents
  • Purity confirmed by NMR and mass spectrometry

This method is versatile and allows for the synthesis of various substituted derivatives by changing the quinoline starting material.

Nucleophilic Aromatic Substitution on 4-Chloroquinolines

Another approach involves the preparation of 4-chloroquinoline intermediates from 4-hydroxyquinolines via reaction with phosphorus oxychloride. These 4-chloroquinolines then undergo nucleophilic substitution with diethyl sodiomethylmalonate in dimethylformamide (DMF) to yield this compound derivatives.

Key Steps:

  • 4-Hydroxyquinoline is converted to 4-chloroquinoline using phosphorus oxychloride.
  • The 4-chloroquinoline reacts with diethyl sodiomethylmalonate in DMF at reflux for 24 hours.
  • The reaction mixture is worked up by extraction and purified by flash chromatography.

Yields and Observations:

  • Yields range from moderate to good (up to 90% in some cases).
  • The method allows for structural diversity by varying substituents on the quinoline ring.
  • The Krapcho decarboxylation reaction is sometimes employed to remove ethoxycarbonyl groups and refine the product.

Catalyst and Solvent-Free Alkylation of Quinoline N-Oxide

A green chemistry approach involves the alkylation of quinoline N-oxide with olefins under catalyst and solvent-free conditions, followed by reduction to yield this compound derivatives.

Highlights:

  • Reaction performed at 100 °C for 15 hours.
  • Ethyl acetate is used for extraction and purification.
  • Yields reported around 69% isolated yield.
  • The method avoids hazardous solvents and catalysts, aligning with sustainable chemistry principles.

Other Synthetic Routes

  • Refluxing 7-hydroxyquinolin-2-one with potassium hydroxide and alkyl halides to form substituted quinolin-2-one derivatives, which can be further transformed into this compound analogs.
  • Use of oxalyl chloride and amine derivatives to form quinoline intermediates, followed by oxidation and esterification steps.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Notes
Metalation with LDA + Diethyl Carbonate 2-Methylquinoline, LDA, THF, -78 °C 70-76 High selectivity, good yield Requires low temperature and inert atmosphere
Nucleophilic substitution on 4-chloroquinoline 4-Chloroquinoline, diethyl sodiomethylmalonate, DMF, reflux 60-90 Versatile, allows substitution Longer reaction time (24 h)
Catalyst and solvent-free alkylation Quinoline N-oxide, olefins, 100 °C, 15 h ~69 Green chemistry, no catalyst Moderate yield, longer reaction time
Alkylation of 7-hydroxyquinolin-2-one KOH, methanol, alkyl halide, reflux 8 h Not specified Simple reagents Used for substituted quinolin-2-one derivatives

Research Findings and Analysis

  • The metalation approach with LDA is widely used due to its efficiency and relatively straightforward purification steps. It is suitable for synthesizing a range of substituted ethyl 2-(quinolin-2-yl)acetates with good yields and purity.
  • The nucleophilic aromatic substitution method on 4-chloroquinolines offers structural diversity and is supported by detailed mechanistic studies. The use of the Krapcho reaction for de-ethoxycarbonylation is a notable refinement step.
  • Catalyst and solvent-free methods represent an emerging trend towards sustainable synthesis, though yields are slightly lower and reaction times longer.
  • The choice of method depends on the desired substitution pattern, available starting materials, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(quinolin-2-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate in Synthesis
Ethyl 2-(quinolin-2-YL)acetate serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its reactivity allows for the formation of various substituted quinoline derivatives through oxidation, reduction, and substitution reactions. For example, oxidation can yield quinoline-2-carboxylic acid derivatives, while reduction can produce ethyl 2-(quinolin-2-YL)ethanol.

Biological Activities

Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans, making it a potential candidate for developing new antimicrobial agents.

Anticancer Potential
Studies indicate that this compound may possess anticancer properties. This compound has been found to inhibit the growth of cancer cell lines through mechanisms that may involve interference with specific enzymes or receptors within biological systems. For instance, it has been shown to have cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.

Pharmaceutical Development

Therapeutic Applications
Ongoing research is investigating the therapeutic applications of this compound in treating diseases. Its unique structure allows it to interact with biological targets, potentially leading to the inhibition of key enzymes involved in disease processes. This interaction can contribute to its anticancer effects and suggests further exploration into its use in pharmaceutical formulations .

Industrial Applications

Dyes and Pigments
In addition to its applications in research and medicine, this compound is utilized in the development of dyes and pigments. Its chemical properties make it suitable for creating vibrant colors in various industrial applications.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. This study highlighted the compound's potential as an alternative treatment option for infections resistant to conventional antibiotics.

Anticancer Research

Another significant study focused on the cytotoxic effects of this compound against breast cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells, suggesting its potential role as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of ethyl 2-(quinolin-2-YL)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The biological and physicochemical properties of quinoline esters are highly position-dependent. For instance, Ethyl 2-(quinolin-8-yloxy)acetate forms hydrogen-bonded monohydrate crystals (O–H⋯N interactions), enhancing its stability compared to non-oxygenated analogues ().
  • Ester Group: Methyl esters (e.g., Mthis compound) generally exhibit higher yields (~80%) than ethyl esters due to faster reaction kinetics ().
  • Heterocyclic Core : Indole-based esters (e.g., Ethyl 2-(1H-indol-3-yl)acetate) show higher similarity scores (0.82–0.86) to the target compound but differ in bioactivity profiles ().

Crystallographic and Spectroscopic Differences

  • Hydrogen Bonding: Ethyl 2-(quinolin-8-yloxy)acetate monohydrate exhibits O–H⋯O and O–H⋯N interactions, stabilizing its crystal lattice (dihedral angle: 7.94° between ester and quinoline groups) ().
  • NMR Signatures: Thioacetate derivatives (e.g., 4a in ) show distinct ¹H-NMR shifts at δ 4.2–4.4 ppm (ester CH₂) and δ 8.1–8.3 ppm (quinoline protons), differing from oxygenated analogues.

Biological Activity

Ethyl 2-(quinolin-2-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is a derivative of quinoline, which is known for its wide range of pharmacological properties, including antimicrobial, antioxidant, and anticancer effects. This article delves into the synthesis, biological activities, and potential applications of this compound, supported by relevant data and research findings.

Synthesis

This compound can be synthesized through several methods:

  • Reaction with Quinolin-2-yl Bromide : In the presence of potassium carbonate, quinolin-2-yl bromide reacts with ethyl acetate to yield the desired compound.
  • Palladium-Catalyzed Coupling Reactions : These reactions offer an efficient pathway for synthesizing various quinoline derivatives.
  • Condensation Reactions : The condensation of 2-quinolinecarboxaldehyde with ethyl acetate is another method reported in literature.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains:

  • Bacterial Strains : It exhibits antibacterial activity against Staphylococcus aureus and Helicobacter pylori.
  • Fungal Strains : The compound also shows antifungal activity against Candida albicans.

The antimicrobial mechanism is believed to involve the inhibition of key enzymes or disruption of cellular processes in pathogens .

Antioxidant Activity

The compound has been investigated for its antioxidant properties, which may provide protective effects against oxidative stress-related diseases. Preliminary studies suggest that this compound can scavenge free radicals, thus mitigating oxidative damage in biological systems .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve:

  • Inhibition of Kinases : It interacts with specific kinases involved in cell signaling pathways, potentially leading to reduced proliferation of cancer cells.
  • Selective Toxicity : Some derivatives have shown selective toxicity towards resistant cancer cells compared to standard chemotherapy agents like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparison with similar compounds highlights the significance of specific functional groups:

Compound NameStructural FeatureUnique Properties
Ethyl 2-(quinoxalin-2-YL)acetateContains a quinoxaline ringDifferent reactivity patterns compared to quinoline
Ethyl 4-hydroxyquinoline-3-carboxylateHydroxy group at position 4Enhanced solubility and potential for different biological activities
Ethyl 7-chloroquinoline-4-carboxylateChlorine substitutionIncreased antimicrobial activity against specific pathogens

The unique quinoline-based structure of this compound imparts distinct chemical reactivity and biological activity not found in its analogs.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study assessed the antibacterial effects of this compound against S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Antioxidant Capacity Evaluation : In vitro assays showed that this compound effectively reduced oxidative stress markers in human cell lines, suggesting its utility in preventing oxidative damage associated with chronic diseases .
  • Cytotoxicity Assessment : Research involving various cancer cell lines revealed that this compound inhibited cell growth at concentrations that were non-toxic to normal fibroblasts, highlighting its selectivity and potential as a chemotherapeutic agent .

Limitations and Future Research Directions

While initial findings are promising, further investigation is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profile observed in vitro.
  • Mechanistic Studies : To clarify the pathways through which this compound exerts its biological effects.
  • Structural Optimization : To develop more potent derivatives with enhanced selectivity and reduced side effects.

Q & A

Q. How can reaction conditions be optimized for synthesizing ethyl 2-(quinolin-2-yl)acetate?

  • Methodological Answer : Optimization involves adjusting catalysts, solvents, and temperatures. For example, a dual gold/silver catalytic system achieved a 66% yield in ethanol under reflux, as confirmed by <sup>1</sup>H and <sup>13</sup>C NMR . Key parameters include:
  • Catalyst : Dual metal systems enhance regioselectivity.
  • Solvent : Ethanol facilitates solubility and stability.
  • Temperature : Reflux conditions (e.g., 80–100°C) improve reaction rates.
  • Monitoring : Use TLC or HPLC to track reaction progress.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • <sup>1</sup>H NMR : Assigns proton environments (e.g., quinoline protons at δ 8.6–7.3 ppm, ester methyl at δ 1.27 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1737 cm<sup>-1</sup>) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 167.0815) .

Q. How is recrystallization performed to purify this compound?

  • Methodological Answer : After hydrogenation (using Pd/C in ethanol), the crude product is filtered and concentrated. Recrystallization in ethanol yields yellow crystals. Key steps:
  • Solvent Selection : Ethanol balances solubility and polarity.
  • Cooling Rate : Slow cooling minimizes impurities.
  • Crystal Quality : Monitor via microscopy or X-ray diffraction .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of this compound derivatives?

  • Methodological Answer : X-ray crystallography reveals N–H···O and C–H···O interactions. For example, in ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, intermolecular hydrogen bonds form a 3D network. Use SHELXL for refinement:
  • Data Collection : High-resolution (≤1.0 Å) data at low temperature.
  • Hydrogen Placement : SHELXL’s AFIX commands model H atoms.
  • Validation : Check R-factors (e.g., R1 < 0.05) .

Q. How are computational methods (e.g., QSPR) applied to predict physicochemical properties of this compound?

  • Methodological Answer : Quantum chemistry and QSPR models predict properties like logP or solubility. Steps include:
  • Geometry Optimization : DFT (B3LYP/6-31G*) minimizes energy.
  • Descriptor Calculation : Use software like CODESSA for molecular descriptors.
  • Validation : Compare predicted vs. experimental data (e.g., boiling point) .

Q. How to resolve contradictions in spectral data during structure elucidation?

  • Methodological Answer : Cross-validate using complementary techniques:
  • NOE Experiments : Confirm spatial proximity of protons.
  • X-ray Diffraction : Resolve ambiguities in connectivity (e.g., ester vs. ketone placement) .
  • Tandem MS : Fragment analysis clarifies molecular architecture.

Q. What mechanistic insights explain the formation of this compound via dual catalysis?

  • Methodological Answer : Gold/silver catalysis likely follows a tandem pathway:
  • Step 1 : Au(I) activates alkyne substrates for cyclization.
  • Step 2 : Ag(I) stabilizes intermediates, facilitating esterification.
  • Kinetic Studies : Monitor via <sup>19</sup>F NMR or stopped-flow techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(quinolin-2-YL)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(quinolin-2-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.